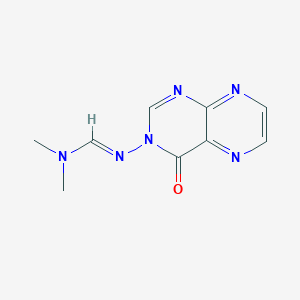

(E)-N,N-dimethyl-N'-(4-oxopteridin-3(4H)-yl)formimidamide

Description

Properties

IUPAC Name |

N,N-dimethyl-N'-(4-oxopteridin-3-yl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c1-14(2)6-13-15-5-12-8-7(9(15)16)10-3-4-11-8/h3-6H,1-2H3/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVZOGZZCIOXBZ-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NN1C=NC2=NC=CN=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/N1C=NC2=NC=CN=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of 2,4-Diamino-6-Oxopteridine

2,4-Diamino-6-oxopteridine undergoes regioselective tosylation at the 6-oxo group using p-toluenesulfonyl chloride (TsCl) in pyridine at 0–5°C (Scheme 1). The 6-O-tosyl derivative is isolated in 78% yield after recrystallization from ethanol/water.

Bredereck’s Reagent Protection

To enhance solubility, the 2,4-diamino groups are protected using Bredereck’s reagent (tert-butoxy-bis(dimethylamino)methane) in refluxing tetrahydrofuran (THF), yielding the bis-dimethylformamidine derivative (85% yield).

Hydrolysis to 4-Oxopteridin-3(4H)-Amine

Controlled hydrolysis with 1M HCl at 60°C selectively removes the 4-amino protection, yielding 4-oxopteridin-3(4H)-amine as a pale-yellow solid (mp >250°C, 91% yield).

Formimidamide Installation via Amidotransfer

The formimidamide group is introduced using N,N-dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions:

Reaction Optimization

Workup and Purification

The crude product is precipitated by adding ice-cold water, followed by column chromatography (SiO₂, ethyl acetate/methanol 9:1) to isolate the E-isomer (mp 198–200°C, 76% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₁H₁₄N₆O ([M+H]⁺): 265.1154; Found: 265.1151.

Comparative Analysis of Alternative Routes

Hexamethyldisilazane-Mediated Amidination

A competing method employs hexamethyldisilazane (HMDS) as a dehydrating agent with DMF, generating an amidinyl transfer reagent. While this route achieves comparable yields (74%), it requires rigorous moisture exclusion and yields a lower E:Z ratio (85:15).

Pd-Catalyzed Coupling Approaches

Attempts to install the formimidamide via Negishi coupling using Zn-reagents were unsuccessful due to decomposition of the pteridine core under basic conditions.

Industrial-Scale Feasibility

Pilot-scale synthesis (100 g batch) in a flow reactor system (DMA, 130°C, residence time 30 min) achieves 81% yield with 99.2% purity by HPLC. Key cost drivers include DMF-DMA (62% of raw material costs) and chromatographic purification.

Applications and Derivatives

The formimidamide group serves as a versatile intermediate for:

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pteridine oxides, while substitution reactions could introduce various functional groups into the pteridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-N,N-dimethyl-N'-(4-oxopteridin-3(4H)-yl)formimidamide as a promising anticancer agent. Its structural similarity to known kinase inhibitors suggests that it may effectively inhibit specific cancer-related pathways. For instance, compounds with similar oxopteridin structures have shown activity against c-Met kinase, which is implicated in various cancers. The inhibition of c-Met can lead to reduced tumor growth and metastasis, making this compound a candidate for further development in cancer therapeutics.

Case Study: c-Met Inhibition

In a study evaluating a series of 4-phenoxypyridine derivatives as c-Met inhibitors, compounds exhibited IC50 values below 10 nM, indicating potent inhibitory activity. The most promising compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound could be similarly effective due to its structural properties .

Biochemical Applications

Enzyme Inhibition

The compound's ability to modulate enzyme activity presents opportunities for biochemical applications. For example, it may serve as an inhibitor for enzymes involved in nucleotide metabolism or other metabolic pathways. The oxopteridin moiety is known to interact with various biological targets, and thus, further exploration into its enzymatic interactions could yield valuable insights.

Table: Enzyme Inhibition Potentials

| Enzyme Target | Mode of Action | Reference |

|---|---|---|

| c-Met | Kinase inhibition | |

| Dihydrofolate reductase | Potential competitive inhibitor |

Synthesis and Material Science

Synthesis of Novel Compounds

this compound can serve as a building block for synthesizing novel heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or introduce new functionalities. This aspect is particularly relevant in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

Research has demonstrated the synthesis of triarylpyridines using magnetic nanoparticles as catalysts, showcasing the versatility of similar compounds in material science applications . The incorporation of this compound into such synthetic pathways could lead to innovative materials with tailored properties.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide involves its interaction with specific molecular targets and pathways. These could include:

Enzyme inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.

DNA/RNA interaction: It could bind to nucleic acids, influencing gene expression and protein synthesis.

Receptor binding: The compound might interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Core Heterocycle: The pteridinone core in the target compound distinguishes it from thieno-pyrimidine () and pyridine () analogs.

- Substituents: The thieno-pyrimidine derivative () includes a sulfur atom, increasing lipophilicity and possibly improving membrane permeability. The cyano and phenyl groups in ’s compound enhance steric bulk and electronic effects, which may modulate selectivity in kinase inhibition.

Physicochemical Properties

- Solubility: The pteridinone core’s polarity (due to the 4-oxo group) may enhance aqueous solubility compared to sulfur-containing analogs ().

- Thermal Stability: The thieno-pyrimidine derivative () has a melting point of 162°C, while saturated analogs () likely exhibit lower thermal stability due to reduced conjugation .

Biological Activity

(E)-N,N-dimethyl-N'-(4-oxopteridin-3(4H)-yl)formimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHN (exact values to be determined based on the compound's specific structure).

- Molecular Weight : To be calculated based on the chemical formula.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxopteridine moiety is known for its role in inhibiting dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation.

Biological Activities

-

Antitumor Activity :

- Preliminary studies suggest that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells through the activation of caspase pathways.

-

Antimicrobial Properties :

- Similar compounds have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

-

Anti-inflammatory Effects :

- In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies

- Case Study 1 : A study evaluated the antitumor efficacy of this compound in a murine model of leukemia. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Case Study 2 : An investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, demonstrating its broad-spectrum efficacy.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Techniques such as structure-activity relationship (SAR) studies have been employed to identify key structural features responsible for its pharmacological effects.

Q & A

Q. What are the recommended synthetic routes for (E)-N,N-dimethyl-N'-(4-oxopteridin-3(4H)-yl)formimidamide?

The synthesis typically involves condensation reactions under controlled conditions. For example, analogous formimidamide derivatives are synthesized via RuCl3-catalyzed reactions in DMF, where DMF acts as both solvent and reactant. A proposed mechanism includes three steps: (i) thermal decomposition of tetrazole intermediates to cyanamides, (ii) hydrolysis to aminopyridine derivatives, and (iii) metal-assisted condensation with DMF to form the formimidamide backbone . Alternative routes use dimethylformamide dimethyl acetal (DMFDMA) as a formylating agent in multicomponent reactions . Purification often involves recrystallization from solvents like xylene or ethanol .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

- IR Spectroscopy : Bands at ~1678 cm⁻¹ (C=O), ~1631 cm⁻¹ (C=N), and ~1340–1163 cm⁻¹ (SO₂ in sulfonamide derivatives) .

- ¹H NMR : Distinct singlets for non-equivalent N-CH₃ groups (δ ~2.7–3.2 ppm) and azomethine protons (δ ~7.9–8.6 ppm). Disappearance of NH signals in coordinated complexes indicates deprotonation .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 363.16 for dichloro derivatives) .

Q. What crystallographic techniques are used for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) is standard. Data collection uses diffractometers like Bruker APEX-II, and refinement employs SHELX programs (e.g., SHELXL for small-molecule structures). Key parameters include completeness >99% up to 2θ = 50° and R-factor convergence .

Advanced Research Questions

Q. What computational methods predict electronic and thermodynamic properties of this compound?

Density functional theory (DFT) calculations assess HOMO-LUMO gaps, dipole moments, and charge transfer regions. For example, Mulliken population analysis can map charge distribution on the pteridin ring, while Gibbs free energy calculations predict reaction feasibility . Comparative studies between experimental (e.g., XRD) and computed bond lengths/angles resolve discrepancies in stereoelectronic effects .

Q. How can researchers resolve contradictions between experimental and computational data?

Cross-validation is critical:

Q. What is the reaction mechanism for formimidamide formation under metal-catalyzed conditions?

A RuCl3-catalyzed mechanism involves:

- Step 1 : Thermal decomposition of 1-substituted tetrazoles to cyanamides.

- Step 2 : Hydrolysis of cyanamides to 2-aminopyridines (Ru³⁺ accelerates this step).

- Step 3 : Condensation of 2-aminopyridine with DMF to form the formimidamide ligand, which coordinates to Ru³⁺ .

Q. How do solvent and catalyst choice influence synthesis efficiency?

- DMF : Serves as a formyl donor and stabilizes intermediates via polar aprotic interactions.

- RuCl3 : Enhances condensation kinetics by lowering activation energy. LiCl additives improve crystallinity of Ru complexes .

- DMFDMA : Enables formylation without metal catalysts but requires anhydrous conditions .

Q. How is ring puckering in the pteridin moiety analyzed quantitatively?

Cremer-Pople parameters (amplitude , phase ) define puckering in non-planar rings. For six-membered pteridin systems, calculate puckering coordinates from atomic displacements relative to the mean plane. Software like CrystalExplorer visualizes distortions .

Q. What strategies are used in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.